molecular formula C15H14N4O6S B11021530 N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide

N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide

Cat. No.: B11021530
M. Wt: 378.4 g/mol
InChI Key: YTYRWFKJCJRBPF-UHFFFAOYSA-N
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Description

N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide (C₁₅H₁₄N₄O₆S; MW: 378.359 g/mol) is a sulfonamide derivative featuring a phenylacetamide core linked to a hydrazine moiety substituted with a 4-nitrobenzoyl group (Fig. 1). Its structure comprises three key pharmacophoric elements:

  • Sulfonyl hydrazine linker: Provides rigidity and facilitates interactions with biological targets.
  • 4-Nitrobenzoyl substituent: Introduces strong electron-withdrawing effects, influencing electronic properties and redox activity .

Properties

Molecular Formula

C15H14N4O6S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-[[(4-nitrobenzoyl)amino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H14N4O6S/c1-10(20)16-12-4-8-14(9-5-12)26(24,25)18-17-15(21)11-2-6-13(7-3-11)19(22)23/h2-9,18H,1H3,(H,16,20)(H,17,21)

InChI Key

YTYRWFKJCJRBPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the nitration of benzoyl hydrazine to introduce the nitro group. This is followed by the sulfonylation of the phenyl ring and subsequent acylation to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also participate in binding interactions, affecting various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s nitrobenzoyl-hydrazino-sulfonamide architecture distinguishes it from other N-phenylacetamide sulfonamides. Key comparisons include:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Key Substituents Electronic Effects
Target Compound C₁₅H₁₄N₄O₆S 4-Nitrobenzoyl hydrazino sulfonamide Strong electron-withdrawing (NO₂)
N-[4-(4-Methylpiperazinyl)sulfonyl]phenylacetamide (35) C₁₃H₁₉N₃O₃S 4-Methylpiperazinyl sulfonamide Electron-donating (piperazine)
N-(4-(Diethylsulfamoyl)phenyl)acetamide (36) C₁₂H₁₇N₂O₃S Diethylsulfamoyl Moderate electron-withdrawing (SO₂)
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C₁₇H₁₇NO₃ Acetylphenoxy, o-tolyl Electron-withdrawing (acetyl)

Key Observations :

Pharmacological Activity

Key Observations :

  • The nitro group in the target compound may confer anti-inflammatory activity through nitric oxide (NO) release, a mechanism seen in nitro-containing drugs like nitrofurantoin .
  • Piperazinyl derivatives (e.g., compound 35) exhibit CNS activity due to enhanced blood-brain barrier permeability, whereas the target compound’s nitro group may limit this .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (aq.)
Target Compound 378.359 ~1.2 (moderate) Low (nitro group)
N-(4-Methoxyphenyl)acetamide 179.20 ~1.5 High (methoxy group)
N-(4-Hydroxyphenyl)acetamide 165.19 ~0.8 Moderate (hydroxyl)

Key Observations :

  • The nitro group reduces aqueous solubility compared to methoxy or hydroxyl analogs but improves stability against oxidative metabolism .
  • Higher molecular weight (378 vs. 165–297 g/mol in analogs) may limit bioavailability, necessitating formulation optimization .

Biological Activity

N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide (CAS No. 304668-05-1) is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

  • Molecular Formula : C15H14N4O6S
  • Molecular Weight : 378.36 g/mol
  • Structure : The compound features a hydrazino group, a sulfonyl moiety, and a nitrobenzoyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of hydrazine compounds exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

Studies have demonstrated that compounds containing sulfonamide and hydrazine functionalities possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several case studies, highlighting its role as a potential chemotherapeutic agent.

Anticonvulsant Activity

Analogous compounds have been evaluated for their anticonvulsant effects in animal models. Preliminary studies indicate that this compound may exhibit similar properties, warranting further investigation into its efficacy in treating epilepsy.

Research Findings and Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various hydrazine derivatives found that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : In vitro studies demonstrated that the compound could inhibit cell proliferation in several cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
  • Anticonvulsant Activity : Case studies involving structurally related compounds reported anticonvulsant effects in rodent models, indicating that this compound may also possess this activity .

Data Tables

Activity Type Efficacy Reference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cancer cells
AnticonvulsantPotential efficacy in rodent models

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